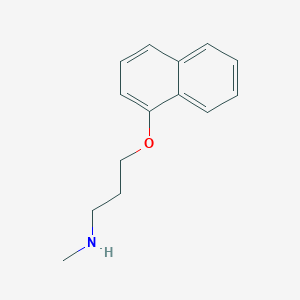
N-methyl-3-naphthalen-1-yloxypropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-3-naphthalen-1-yloxypropan-1-amine is an organic compound with the molecular formula C14H17NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyl group attached to an ether linkage, which is further connected to a propyl chain with a methylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing N-methyl-3-naphthalen-1-yloxypropan-1-amine is through the Williamson ether synthesis. This involves the reaction of 1-naphthol with 3-(methylamino)propyl chloride in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired ether product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Williamson ether synthesis. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-naphthalen-1-yloxypropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where reagents such as alkyl halides can introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Reduced naphthyl derivatives.
Substitution: Alkylated naphthyl ethers.
Scientific Research Applications
N-methyl-3-naphthalen-1-yloxypropan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex ether structures.
Biology: Serves as a fluorescent dye and biological probe for studying protein-protein interactions and membrane binding.
Medicine: Investigated for its potential therapeutic properties, including its interaction with various enzymes and receptors.
Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-naphthalen-1-yloxypropan-1-amine involves its interaction with proteins and enzymes. The compound binds to proteins through hydrophobic interactions and hydrogen bonding, forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical and physiological effects.
Comparison with Similar Compounds
Similar Compounds
1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether: Similar structure with a thienyl group instead of a naphthyl group.
3-(Methylamino)propyl 2-naphthyl ether: Similar structure with a 2-naphthyl group instead of a 1-naphthyl group.
Uniqueness
N-methyl-3-naphthalen-1-yloxypropan-1-amine is unique due to its specific naphthyl ether linkage, which imparts distinct chemical and physical properties. Its ability to interact with proteins and enzymes makes it valuable for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
653573-30-9 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-methyl-3-naphthalen-1-yloxypropan-1-amine |
InChI |
InChI=1S/C14H17NO/c1-15-10-5-11-16-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9,15H,5,10-11H2,1H3 |
InChI Key |
ZLTWNSXILLAQPT-UHFFFAOYSA-N |
SMILES |
CNCCCOC1=CC=CC2=CC=CC=C21 |
Canonical SMILES |
CNCCCOC1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


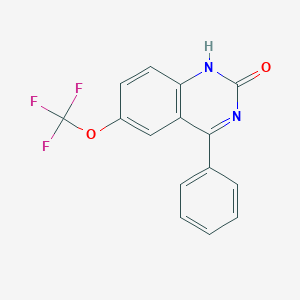
![2-{[(2,5-Dichloro-3-thienyl)methyl]thio}pyridinium-1-olate](/img/structure/B1659393.png)
![ethyl 2-{[1-methyl-5-(methylthio)-1H-1,2,4-triazol-3-yl]amino}-2-oxoacetate](/img/structure/B1659394.png)
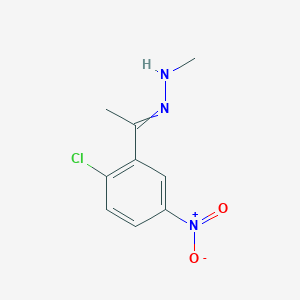
![2-bromo-N-[2-(4-chloro-2-nitrophenyl)sulfanylphenyl]acetamide](/img/structure/B1659396.png)
![ethyl 4-[2-(3,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]piperazine-1-carboxylate](/img/structure/B1659397.png)
![2-Methoxy-1-[2-(3-methoxyphenoxy)ethoxy]-4-methylbenzene](/img/structure/B1659398.png)
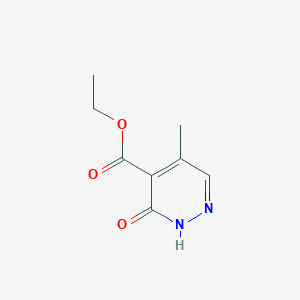
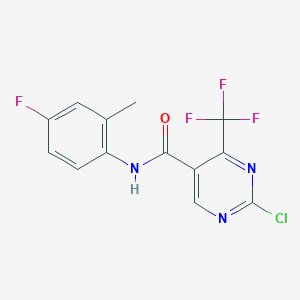
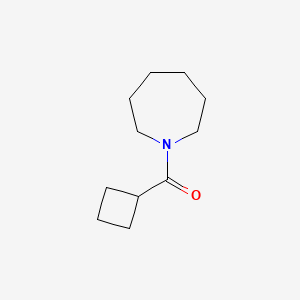
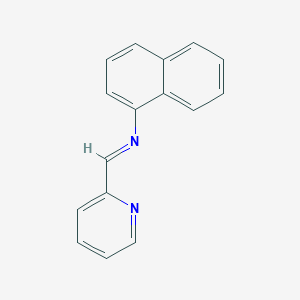
![3-Methoxy-4-[2-(3-propan-2-ylphenoxy)ethoxy]benzaldehyde](/img/structure/B1659409.png)
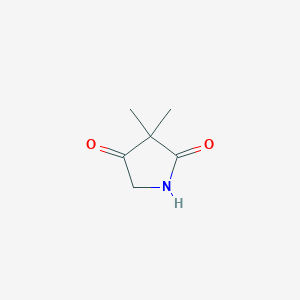
![3-[(4,5-Dichloroimidazol-1-yl)methyl]benzonitrile](/img/structure/B1659411.png)
